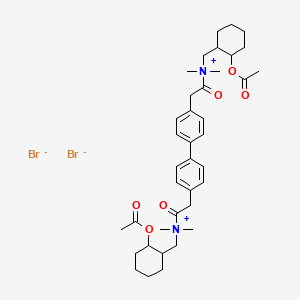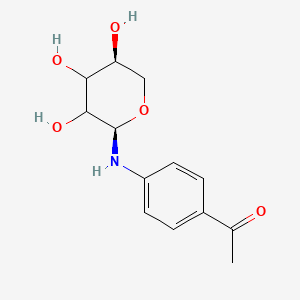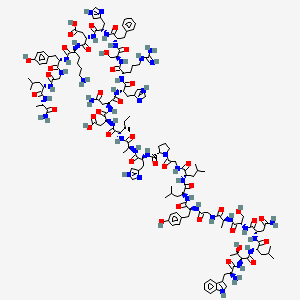
trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide: is a chemical compound with the molecular formula C12H22N2O. It is a derivative of isoquinoline and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide typically involves the reaction of decahydroisoquinoline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It is used in the development of bioactive molecules that can modulate biological pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the treatment of neurological disorders and as a potential analgesic.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound’s structure allows it to bind to receptors and enzymes, influencing their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzamide, N-(decahydro-2-methyl-5-isoquinolyl)-3,4,5-trimethoxy-, trans-
- Acetamide, N-(1,2,3,4,4aα,5β,6,7,8,8aβ-decahydro-2-methyl-5-isoquinolyl)-
Comparison: While trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide shares structural similarities with these compounds, it is unique in its specific acetamide functional group and its ability to undergo diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
16336-24-6 |
|---|---|
Molekularformel |
C12H22N2O |
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
N-[(4aS,5S,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]acetamide |
InChI |
InChI=1S/C12H22N2O/c1-9(15)13-12-5-3-4-10-8-14(2)7-6-11(10)12/h10-12H,3-8H2,1-2H3,(H,13,15)/t10-,11-,12-/m0/s1 |
InChI-Schlüssel |
HVUPJAWRNLVWIU-SRVKXCTJSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1CCC[C@@H]2[C@@H]1CCN(C2)C |
Kanonische SMILES |
CC(=O)NC1CCCC2C1CCN(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)

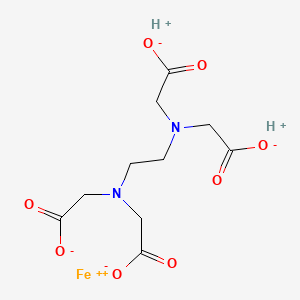
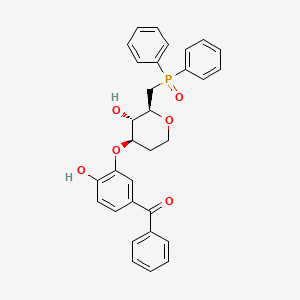
![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)
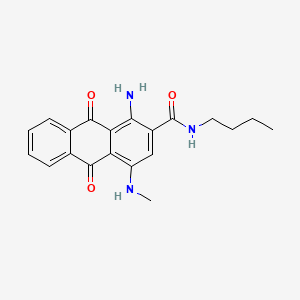


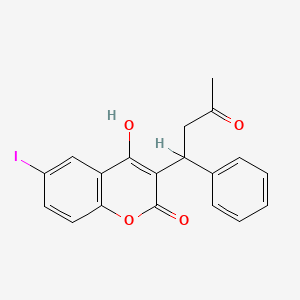
![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
